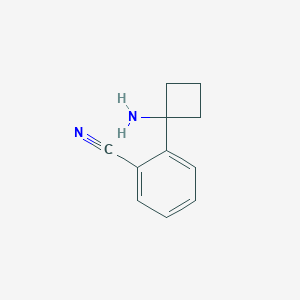
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is a chemical compound with the CAS Number: 1368192-71-5 . It has a molecular weight of 155.15 . The IUPAC name for this compound is (3-ethyl-5-isoxazolyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3/c1-2-5-3-6 (11-8-5)4-7 (9)10/h3H,2,4H2,1H3, (H,9,10) . The InChI key is OVSOGXVBYITXGI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of new compounds containing 5-oxo-[1,2,4]triazole rings, achieved through the condensation of specific compounds with ethyl bromoacetate in basic media. These synthesized compounds, upon further reactions, yielded various derivatives that exhibited antimicrobial activity against certain microorganisms, although no antifungal activity was observed against yeast-like fungi. Some compounds also demonstrated inhibitory effects on mycelial growth and antitumor activity towards breast cancer, highlighting their potential in biomedical applications (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Photovoltaic Parameters for Organic Solar Cells
Triazatruxene-based novel donor materials have been designed with the intention of enhancing the efficiency of photovoltaic compounds for use in organic solar cells. These newly designed molecules show promising optoelectronic properties, including reduced energy gaps and significant absorption in the visible region, which are crucial for their application in solar energy conversion. The research underscores the potential of these compounds to serve as efficient donor molecules in the development of high-performance organic solar cells (Khan et al., 2019).
Luminescent Properties of Pyridylthiazoles
Studies on substituted pyridylthiazoles have revealed their high luminescence, with absorption, fluorescence, and fluorescence excitation spectra being investigated at various pH values. The compounds exhibit high fluorescence quantum yields and large Stokes shifts, attributed to structural changes in the excited state. These properties make pyridylthiazoles potential candidates for applications in metal sensing and laser dyes, showcasing the versatility of 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid derivatives in material science (Grummt, Weiss, Birckner, & Beckert, 2007).
Engineering Porous Nanoballs
Research involving the amine exchange process based on transamination led to the synthesis of ethyl 4H-1,2,4-triazol-4-yl-acetate, which upon hydrolysis yielded 4H-1,2,4-triazol-4-yl acetic acid. This compound served as a versatile synthon in the construction of three-dimensional chains of porous nanoballs, demonstrating its utility in supramolecular chemistry and potential applications in catalysis, separation, and sensor technologies (Naik et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h3H,2,4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOGXVBYITXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2880382.png)

![3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880385.png)

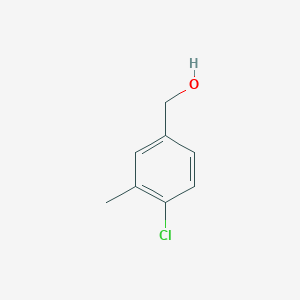

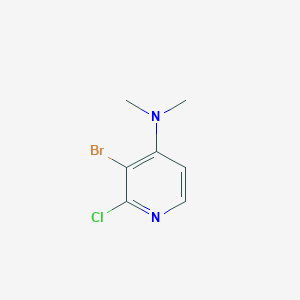
![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2880392.png)

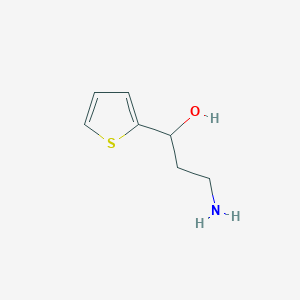
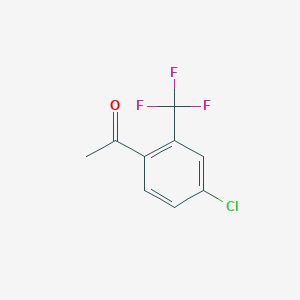
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B2880397.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2880400.png)
